![molecular formula C8H7ClN2 B1424201 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190313-79-1](/img/structure/B1424201.png)
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
Pyrrolopyridines are a class of organic compounds containing a pyrrole ring fused with a pyridine ring . They are part of a broader class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon in their ring structure, usually nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves complex organic reactions . For instance, one method involves the use of the Pictet–Spengler reaction, which is a chemical reaction used to synthesize tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
Pyrrolopyridines can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in substitution reactions, where one atom or group of atoms is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridines can vary depending on their specific structure. For example, they typically have a high melting point and are solid at room temperature . They also tend to be soluble in organic solvents .Applications De Recherche Scientifique
Application 1: Cancer Therapy
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Methods of Application : The specific compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose, which is beneficial for conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 3: Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Summary of Application : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Application 4: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The structures of 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Application 5: Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Summary of Application : Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Application 6: Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The structures of 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLCYJBJNMRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260361 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1190313-79-1 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




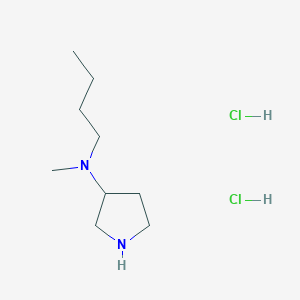
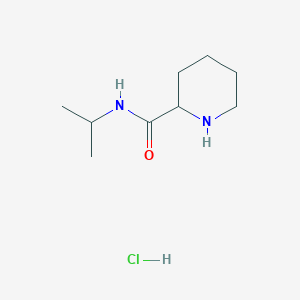
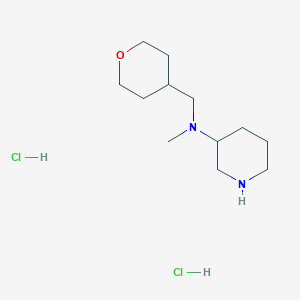
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
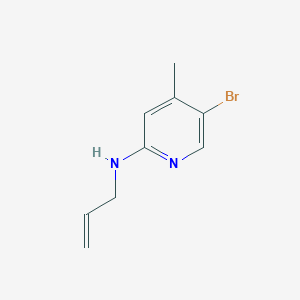
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)
![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
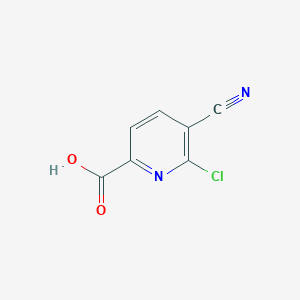
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)